molecular formula C10H8INO2 B13233473 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13233473
M. Wt: 301.08 g/mol
InChI Key: FQTOFAGYCMXPAN-UHFFFAOYSA-N
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Description

7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of an iodine atom at the 7th position, a methyl group at the 2nd position, and a dione structure at the 1st and 3rd positions of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the iodination of a precursor tetrahydroisoquinoline compound. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .

Scientific Research Applications

7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exerts its effects is largely dependent on its interactions with molecular targets. The iodine atom and the dione structure may facilitate binding to specific enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom at the 7th position and the methyl group at the 2nd position distinguishes 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione from other similar compounds. These substitutions can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications .

Biological Activity

7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₈I N
Molecular Weight: 259.0869 g/mol
IUPAC Name: 7-iodo-1,2,3,4-tetrahydroisoquinoline

The compound features a tetrahydroisoquinoline core with an iodine substituent at the 7-position and a methyl group at the 2-position. This unique structure contributes to its biological activity.

Anticancer Activity

Several studies have reported the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study: A study demonstrated that tetrahydroisoquinoline derivatives exhibited IC₅₀ values in the low micromolar range against human leukemia cell lines (e.g., HL-60) . The 7-Iodo-2-methyl derivative was particularly noted for its enhanced activity compared to non-substituted analogs.

Neuroprotective Effects

Tetrahydroisoquinolines have been implicated in neuroprotection. Research indicates that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties.

  • Mechanism: The neuroprotective effects are attributed to the inhibition of oxidative stress and modulation of neuronal signaling pathways . Compounds like 7-Iodo-2-methyl have been shown to enhance the levels of neurotrophic factors.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of tetrahydroisoquinoline derivatives suggest significant activity against various pathogens.

  • Findings: In vitro studies reveal that certain derivatives possess broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation: It potentially interacts with neurotransmitter receptors or other cellular targets that mediate its pharmacological effects.
  • Oxidative Stress Reduction: By scavenging free radicals and enhancing antioxidant defenses, it mitigates cellular damage.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HL-60 cells; IC₅₀ ~ low µM
NeuroprotectiveModulates neurotrophic factors; reduces oxidative stress
AntimicrobialMIC values: 6 - 25 µg/mL against various pathogens

Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

7-iodo-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H8INO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3

InChI Key

FQTOFAGYCMXPAN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=C(C=C2)I

Origin of Product

United States

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